N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The structure includes:
- Position 1: A 4-methylphenyl group.
- N-Substituent: A (4-ethylphenyl)methyl group, enhancing lipophilicity compared to simpler alkyl or aryl substituents.
The synthesis of analogous triazole-4-carboxamide derivatives typically involves converting carboxylic acids to acyl chlorides (e.g., using thionyl chloride) followed by coupling with amines .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-3-18-8-10-19(11-9-18)15-26-24(30)22-23(20-5-4-14-25-16-20)29(28-27-22)21-12-6-17(2)7-13-21/h4-14,16H,3,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSHBCHXGOVTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne. This reaction is usually catalyzed by copper (Cu) and carried out under mild conditions.
Attachment of Substituents: The ethylphenyl, methylphenyl, and pyridinyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Strong bases or acids, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally related derivatives from two classes: triazole carboxamides and pyrazole carboximidamides . Key comparisons focus on substituent effects and core structural differences (Table 1).
Table 1: Structural Comparison of Target Compound with Analogues
Key Comparisons:
Core Structure: The 1,2,3-triazole core (target compound) is aromatic and planar, offering distinct electronic properties compared to the 4,5-dihydropyrazole core (), which is partially saturated and non-aromatic. Triazoles are known for metabolic stability and hydrogen-bonding capacity, whereas pyrazoles may exhibit different conformational flexibility .
N-Substituent :
- The (4-ethylphenyl)methyl group in the target compound increases lipophilicity compared to simpler amines (e.g., benzyl or substituted phenyl groups in ). This modification could influence membrane permeability or pharmacokinetic properties .
Functional Groups :
- The carboxamide group in triazole derivatives (target and ) contrasts with the carboximidamide group in pyrazole derivatives (). Carboximidamides may exhibit stronger basicity due to the presence of an imine group, altering intermolecular interactions .
Limitations of Comparison:
- No empirical data (e.g., solubility, bioactivity) are provided in the evidence, necessitating caution in extrapolating functional implications.
- Structural analysis relies on substituent chemistry trends rather than experimental results.
Methodological Considerations
Crystallographic tools like SHELXL and WinGX/ORTEP (used for small-molecule refinement and visualization) are critical for confirming the structures of such compounds .
Biological Activity
N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is with a molecular weight of 399.45 g/mol. The compound features a triazole ring which is known for its ability to interact with various biological targets.
Antibacterial Activity
Triazole derivatives, including the compound , have shown significant antibacterial properties. Studies indicate that compounds with a triazole core exhibit activity against a wide range of bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have been reported between 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
- A study highlighted that modifications at specific positions on the triazole ring can enhance antibacterial efficacy, suggesting that the presence of an ethyl group may contribute positively to activity .
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Triazole Derivative A | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa |
| N-[4-Ethylphenyl] Triazole | TBD | TBD |
Antifungal Activity
Research also suggests that triazoles can possess antifungal properties, particularly against fungi resistant to common treatments. The mechanism often involves inhibiting fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes .
Anti-inflammatory and Analgesic Effects
Triazole derivatives have been studied for their anti-inflammatory effects as well. Compounds exhibiting this activity may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory processes .
The biological activity of this compound is largely attributed to its ability to bind to DNA gyrase and other target proteins involved in bacterial replication and metabolism . Molecular docking studies suggest that the compound can effectively mimic natural substrates or inhibitors due to its structural features.
Case Studies
Several studies have investigated the biological effects of triazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain triazole derivatives showed enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential use in treating resistant infections .
- Hybrid Compounds : Research on hybrid compounds combining triazoles with other pharmacophores has shown improved biological profiles, indicating a synergistic effect that could lead to novel therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step processes involving cyclocondensation or click chemistry. For triazole-carboxamide derivatives, a common approach includes:
- Step 1 : Condensation of substituted anilines (e.g., 4-ethylbenzylamine) with isocyanides or carbonyl precursors to form intermediates (e.g., carboximidoyl chlorides) .
- Step 2 : Azide-alkyne cycloaddition (CuAAC) to assemble the triazole core, followed by functionalization of the pyridinyl group .
- Step 3 : Purification via column chromatography and characterization using NMR and LC-MS.
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid byproducts like regioisomeric triazoles .
Q. How can structural characterization of this compound be performed to confirm regioselectivity in the triazole ring?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm the 1,4-disubstituted triazole configuration (vs. 1,5-regioisomer). Use datasets with R-factors < 0.06 for reliability .
- NMR spectroscopy : Compare chemical shifts of triazole protons (δ ~7.5–8.5 ppm for 1,4-isomer) with computational predictions (DFT) .
- Validation : Cross-reference spectral data with PubChem entries for analogous triazole-carboxamides .
Q. What strategies mitigate the compound’s low aqueous solubility in biological assays?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the 4-methylphenyl or pyridinyl moieties while preserving bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition profile?
- Methodology :
- Analog synthesis : Vary substituents on the 4-ethylphenyl, pyridinyl, or triazole groups. For example, replace the 4-methylphenyl with fluorophenyl to assess steric/electronic effects .
- Enzyme assays : Test inhibition against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric (ITC) methods. Compare IC50 values across analogs .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate inhibitory potency with binding affinity to active sites .
Q. What crystallographic data interpretation challenges arise for this compound, and how are they resolved?
- Challenges :
- Disorder in flexible substituents (e.g., ethylphenyl group).
- Weak electron density for hydrogen atoms in X-ray datasets .
- Solutions :
- Apply SHELXL refinement with restraints for disordered regions.
- Validate hydrogen positions via DFT-optimized geometries .
Q. How should contradictory biological activity data (e.g., conflicting IC50 values) be addressed in reproducibility studies?
- Troubleshooting :
- Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay standardization : Control variables like buffer pH, temperature, and enzyme lot-to-lot variability .
- Meta-analysis : Compare datasets from multiple labs using statistical tools (e.g., Bland-Altman plots) .
Q. What advanced techniques enable tracking metabolic stability of this compound in vitro?
- Methods :
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor parent compound depletion over time. Calculate half-life (t1/2) .
- CYP450 inhibition assays : Identify metabolic pathways using isoform-specific probes (e.g., CYP3A4, CYP2D6) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
